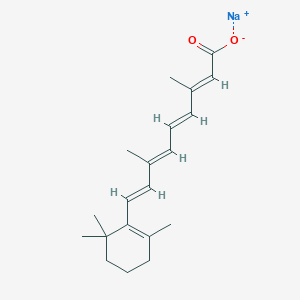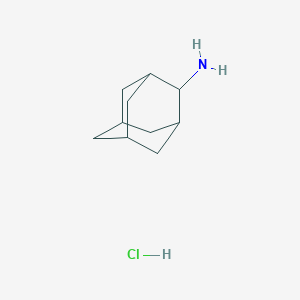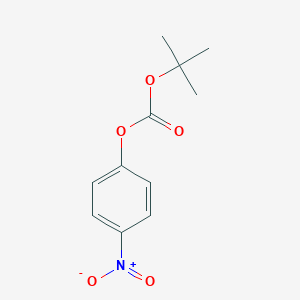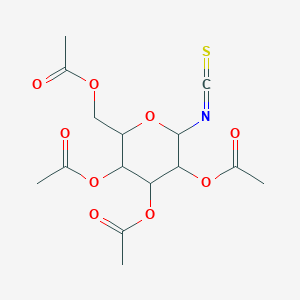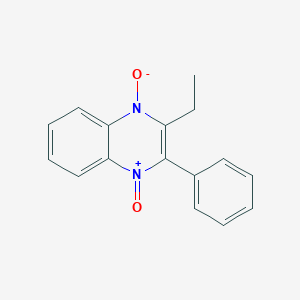
2-Ethyl-3-phenylquinoxaline 1,4-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-3-phenylquinoxaline 1,4-dioxide, commonly known as EPOQ, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. EPOQ is a versatile molecule that possesses unique physicochemical properties, such as high stability, low toxicity, and excellent solubility, which make it an attractive candidate for use in a wide range of applications.
作用机制
The mechanism of action of EPOQ is complex and multifaceted. In cancer cells, EPOQ has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth by targeting various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. In neurodegenerative diseases, EPOQ has been shown to protect neurons from oxidative stress, inflammation, and apoptosis by activating various neuroprotective pathways, including the Nrf2 pathway and the PI3K/Akt pathway.
生化和生理效应
EPOQ has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, EPOQ has been shown to induce cell cycle arrest, inhibit cell proliferation, and promote cell death by targeting various molecular targets, including DNA, RNA, and proteins. In neurodegenerative diseases, EPOQ has been shown to improve cognitive function, reduce oxidative stress, and enhance neurotrophic factor expression by modulating various biochemical pathways, including the BDNF/TrkB pathway and the CREB pathway.
实验室实验的优点和局限性
EPOQ possesses several advantages as a research tool, including its high stability, low toxicity, and excellent solubility. However, EPOQ also has some limitations, such as its relatively high cost, limited availability, and potential for off-target effects.
未来方向
There are several future directions for research on EPOQ. In medicinal chemistry, future studies could focus on the synthesis and evaluation of novel EPOQ derivatives with improved pharmacological properties, such as increased potency and selectivity. In pharmacology, future studies could investigate the potential of EPOQ as a therapeutic agent for the treatment of other diseases, such as diabetes and cardiovascular disease. In material science, future studies could explore the use of EPOQ as a building block for the synthesis of novel functional materials with unique properties, such as stimuli-responsive materials and self-healing materials.
合成方法
The synthesis of EPOQ can be achieved through various methods, including the oxidation of 2-ethyl-3-phenylquinoxaline with hydrogen peroxide, the reaction of 2-ethyl-3-phenylquinoxaline with potassium permanganate, and the reaction of 2-ethyl-3-phenylquinoxaline with lead tetraacetate. Among these methods, the oxidation of 2-ethyl-3-phenylquinoxaline with hydrogen peroxide is the most commonly used method due to its simplicity, efficiency, and high yield.
科学研究应用
EPOQ has been extensively studied for its potential applications in various fields. In medicinal chemistry, EPOQ has been shown to exhibit potent antitumor, anti-inflammatory, and neuroprotective activities. In pharmacology, EPOQ has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Parkinson's disease, and Alzheimer's disease. In material science, EPOQ has been used as a building block for the synthesis of various functional materials, such as conducting polymers and porous materials.
属性
CAS 编号 |
15034-22-7 |
|---|---|
产品名称 |
2-Ethyl-3-phenylquinoxaline 1,4-dioxide |
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
3-ethyl-4-oxido-2-phenylquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C16H14N2O2/c1-2-13-16(12-8-4-3-5-9-12)18(20)15-11-7-6-10-14(15)17(13)19/h3-11H,2H2,1H3 |
InChI 键 |
PNCGHFYGKVTCDV-UHFFFAOYSA-N |
SMILES |
CCC1=C([N+](=O)C2=CC=CC=C2N1[O-])C3=CC=CC=C3 |
规范 SMILES |
CCC1=C([N+](=O)C2=CC=CC=C2N1[O-])C3=CC=CC=C3 |
同义词 |
2-Ethyl-3-phenylquinoxaline 1,4-dioxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



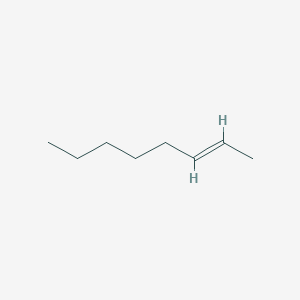
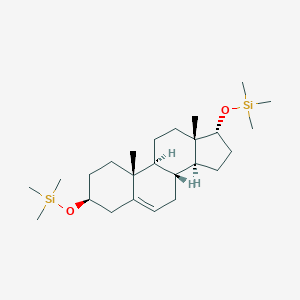
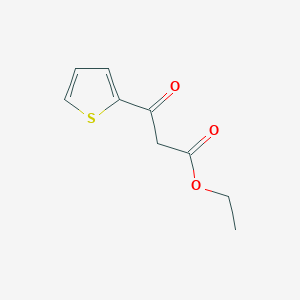
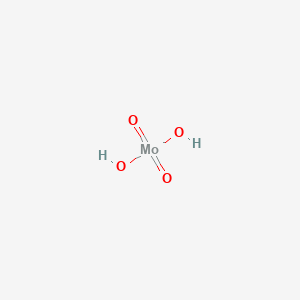
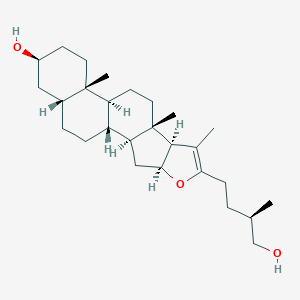
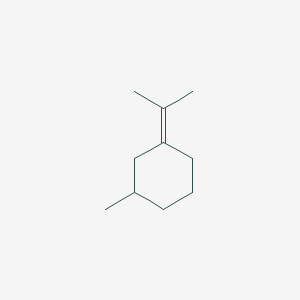
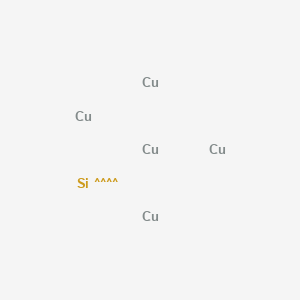
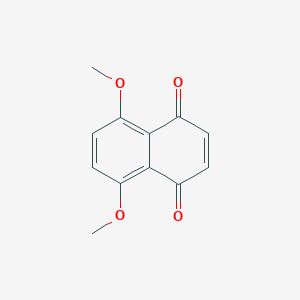
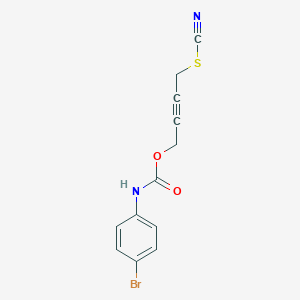
![[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate](/img/structure/B89260.png)
